molecular formula C14H16F4N2O4 B11469218 Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-, ethyl ester

Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-, ethyl ester

Cat. No.: B11469218
M. Wt: 352.28 g/mol
InChI Key: ZZQYLXCYWKFLCJ-UHFFFAOYSA-N
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Description

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE is a complex organic compound characterized by the presence of multiple functional groups, including ethoxycarbonyl, amino, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxycarbonyl Intermediate: The initial step involves the reaction of ethyl chloroformate with an appropriate amine to form the ethoxycarbonyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with 3-Fluoroaniline: The final step involves the coupling of the intermediate with 3-fluoroaniline under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(3-TOLUIDINO)PROPANOATE
  • ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)PROPANOATE
  • ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE HEMIHYDRATE

Uniqueness

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE is unique due to the presence of both trifluoromethyl and 3-fluorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C14H16F4N2O4

Molecular Weight

352.28 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(3-fluoroanilino)propanoate

InChI

InChI=1S/C14H16F4N2O4/c1-3-23-11(21)13(14(16,17)18,20-12(22)24-4-2)19-10-7-5-6-9(15)8-10/h5-8,19H,3-4H2,1-2H3,(H,20,22)

InChI Key

ZZQYLXCYWKFLCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=CC=C1)F)NC(=O)OCC

Origin of Product

United States

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